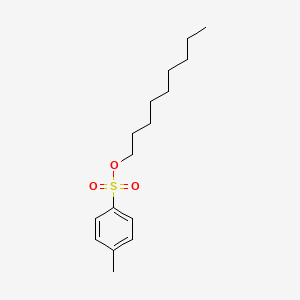

Nonyl 4-methylbenzene-1-sulfonate

Description

4-Methylbenzene-1-sulfonate (commonly known as tosylate) is a sulfonate ester characterized by a methyl-substituted benzene ring linked to a sulfonate group. These include sulfonate esters with diverse substituents, such as heterocyclic moieties or aromatic extensions, which influence their physicochemical properties and applications. Below, we analyze three prominent derivatives and compare them with analogous compounds.

Properties

IUPAC Name |

nonyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3S/c1-3-4-5-6-7-8-9-14-19-20(17,18)16-12-10-15(2)11-13-16/h10-13H,3-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUGMZHCBXZVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562912 | |

| Record name | Nonyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67334-34-3 | |

| Record name | Nonyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 4-methylbenzene-1-sulfonate can be synthesized through the sulfonation of 4-methylbenzenesulfonic acid with nonyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 4-methylbenzenesulfonic acid and nonyl alcohol, are mixed in a reactor with a strong acid catalyst. The mixture is heated and stirred for several hours until the reaction is complete. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Nonyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: In the presence of water and a strong acid or base, this compound can hydrolyze to form 4-methylbenzenesulfonic acid and nonyl alcohol.

Oxidation: The nonyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or nucleophiles can be used under mild to moderate conditions.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives of this compound.

Hydrolysis: 4-methylbenzenesulfonic acid and nonyl alcohol.

Oxidation: Nonyl carboxylic acids or aldehydes.

Scientific Research Applications

Nonyl 4-methylbenzene-1-sulfonate has several scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in biological studies to investigate its effects on cell membranes and protein interactions.

Medicine: Studied for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of Nonyl 4-methylbenzene-1-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation.

Comparison with Similar Compounds

Research Findings and Implications

Computational Insights

Density Functional Theory (DFT) studies on similar sulfonates (e.g., 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl] phenyl 4-methylbenzene-1-sulfonate) reveal enhanced hyperpolarizability (β) values, making them candidates for NLO materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.